molecular formula C9H10N2O3 B2753653 (4-Nitrophenyl)acetone oxime CAS No. 80605-38-5

(4-Nitrophenyl)acetone oxime

Cat. No. B2753653
CAS RN: 80605-38-5
M. Wt: 194.19
InChI Key: ORQRHESZBGLEFO-JXMROGBWSA-N
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Description

(4-Nitrophenyl)acetone oxime, also known as PON or 4-NOH-PA, is a chemical compound that has been widely used in scientific research. It is an organic compound that belongs to the family of oximes, which are compounds that contain a nitrogen-oxygen double bond. PON is a yellow crystalline substance that is soluble in water and organic solvents. It has been used in various fields, including biochemistry, pharmacology, and analytical chemistry.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)acetone oxime involves the reaction of the oxime group with carbonyl compounds. The oxime group contains a nitrogen-oxygen double bond, which can react with the carbonyl group to form a stable oxime. The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects:
(4-Nitrophenyl)acetone oxime has been shown to have some biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects, such as muscle contractions and increased heart rate.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-Nitrophenyl)acetone oxime is its high reactivity towards carbonyl compounds. This makes it a useful reagent for the detection of carbonyl compounds in various samples, such as biological fluids and environmental samples. (4-Nitrophenyl)acetone oxime is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments.
One of the limitations of (4-Nitrophenyl)acetone oxime is its potential toxicity. (4-Nitrophenyl)acetone oxime has been shown to have some toxic effects on cells and tissues, particularly at high concentrations. Therefore, caution should be taken when handling (4-Nitrophenyl)acetone oxime in laboratory experiments.

Future Directions

There are several future directions for the use of (4-Nitrophenyl)acetone oxime in scientific research. One potential direction is the development of new analytical techniques for the detection of carbonyl compounds using (4-Nitrophenyl)acetone oxime as a reagent. Another direction is the study of the physiological effects of (4-Nitrophenyl)acetone oxime on various tissues and organs. Additionally, the use of (4-Nitrophenyl)acetone oxime as a tool for the study of enzyme kinetics and inhibition could be further explored.

Synthesis Methods

The synthesis of (4-Nitrophenyl)acetone oxime can be achieved by the reaction of (4-Nitrophenyl)acetone with hydroxylamine hydrochloride in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol. The product is obtained by filtration and recrystallization. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

(4-Nitrophenyl)acetone oxime has been widely used in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the detection of carbonyl compounds, such as aldehydes and ketones. (4-Nitrophenyl)acetone oxime reacts with carbonyl compounds to form oximes, which can be easily detected by various analytical techniques, such as HPLC and GC-MS.
(4-Nitrophenyl)acetone oxime has also been used as a tool for the study of enzyme kinetics. It has been used to inhibit enzymes that contain a carbonyl group in their active site, such as acetylcholinesterase. (4-Nitrophenyl)acetone oxime reacts with the carbonyl group in the active site of the enzyme, forming a stable adduct that inhibits the enzyme activity.

properties

IUPAC Name

(NE)-N-[1-(4-nitrophenyl)propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(10-12)6-8-2-4-9(5-3-8)11(13)14/h2-5,12H,6H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQRHESZBGLEFO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitrophenyl)acetone oxime

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